molecular formula C12H23N3O2 B13485219 tert-butyl N-({5-methyl-2,5-diazabicyclo[2.2.1]heptan-1-yl}methyl)carbamate

tert-butyl N-({5-methyl-2,5-diazabicyclo[2.2.1]heptan-1-yl}methyl)carbamate

Cat. No.: B13485219
M. Wt: 241.33 g/mol
InChI Key: CXCWSAOCYHTIRS-UHFFFAOYSA-N
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Description

tert-butyl N-({5-methyl-2,5-diazabicyclo[2.2.1]heptan-1-yl}methyl)carbamate is a bicyclic carbamate derivative featuring a rigid 2,5-diazabicyclo[2.2.1]heptane scaffold with a methyl substituent at the 5-position. This compound is of significant interest in medicinal chemistry due to its constrained geometry, which mimics bioactive conformations of peptide backbones and enhances metabolic stability. The tert-butyl carbamate group acts as a protective moiety, enabling selective deprotection for further functionalization.

Properties

Molecular Formula

C12H23N3O2

Molecular Weight

241.33 g/mol

IUPAC Name

tert-butyl N-[(5-methyl-2,5-diazabicyclo[2.2.1]heptan-1-yl)methyl]carbamate

InChI

InChI=1S/C12H23N3O2/c1-11(2,3)17-10(16)13-7-12-5-9(6-14-12)15(4)8-12/h9,14H,5-8H2,1-4H3,(H,13,16)

InChI Key

CXCWSAOCYHTIRS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC12CC(CN1)N(C2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-({5-methyl-2,5-diazabicyclo[2.2.1]heptan-1-yl}methyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable diazabicycloheptane derivative. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine. The reaction is usually carried out at room temperature and monitored using techniques like thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of advanced purification techniques such as column chromatography and recrystallization is common to achieve the desired quality.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The compound undergoes nucleophilic substitution at the carbamate-protected amine. Deprotection of the tert-butyloxycarbonyl (Boc) group under acidic conditions generates a free secondary amine, enabling subsequent functionalization.

Key reaction conditions :

  • Acidic cleavage with trifluoroacetic acid (TFA) in dichloromethane (DCM) at room temperature .

  • Yields >90% for deprotection, as observed in kinase inhibitor synthesis .

Coupling Reactions with Heterocycles

The deprotected amine participates in coupling reactions with halogenated heterocycles (e.g., pyridines, pyrimidines) via SNAr (nucleophilic aromatic substitution).

Example :
Reaction with 2-bromo-4-(trifluoromethyl)pyridine in DMSO at 120°C with cesium fluoride as a base:

Reactants Conditions Yield Product
2-Bromo-4-(trifluoromethyl)pyridine +CsF, DMSO, 120°C, 18 h66%Tert-butyl (1S,4S)-5-[4-(trifluoromethyl)pyridin-2-yl]-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate

This reaction highlights the compound’s utility in constructing bioactive molecules targeting kinases .

Deprotection and Functionalization

The Boc group is selectively removable, enabling downstream modifications:

Mechanism :

  • Acid-mediated cleavage of Boc via protonation and carbocation elimination.

  • Resulting free amine reacts with electrophiles (e.g., alkyl halides, acyl chlorides).

Experimental Data :

  • Deprotection with TFA in DCM (0.5 mL) at RT for 30 min completes quantitatively .

  • Subsequent alkylation with methyl 4-(bromomethyl)-3-methoxybenzoate in DMF yields 85% product .

Comparative Reactivity of Structural Analogues

The 2,5-diazabicyclo[2.2.1]heptane core influences reactivity compared to related bicyclic amines:

Compound Reactivity Profile Key Differences
Tert-butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate Lower steric hindrance enables faster SNAr reactionsAltered ring strain and nitrogen positioning
(1R,4R)-tert-Butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate Similar reactivity but distinct stereoselectivityStereochemistry affects binding affinity

Reaction Optimization Insights

  • Solvent Effects : Polar aprotic solvents (DMSO, DMF) enhance reaction rates in SNAr pathways .

  • Temperature : Elevated temperatures (>100°C) are critical for overcoming activation barriers in bicyclic systems .

Scientific Research Applications

tert-Butyl N-({5-methyl-2,5-diazabicyclo[2.2.1]heptan-1-yl}methyl)carbamate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.

    Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.

    Medicine: Explored for its therapeutic potential in drug development, particularly in the design of novel pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of tert-butyl N-({5-methyl-2,5-diazabicyclo[2.2.1]heptan-1-yl}methyl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares tert-butyl N-({5-methyl-2,5-diazabicyclo[2.2.1]heptan-1-yl}methyl)carbamate with three diazabicyclo derivatives synthesized via cation-templated cyclopropane fusion (Maslivt et al., 2018) . Key differences in substitution patterns, ring systems, and synthetic pathways are highlighted.

Key Comparative Insights

Core Ring Systems :

  • The target compound’s 2,5-diazabicyclo[2.2.1]heptane core is smaller and more strained than the 2,5-diazabicyclo[5.1.0]octane systems in analogs from Maslivt et al. . This difference impacts conformational flexibility and binding affinity in biological targets.

Substituent Effects :

  • The methyl group at the 5-position in the target compound reduces steric hindrance compared to bulky aryl groups (e.g., phenyl, bromophenyl) in analogs. This may enhance solubility but reduce target specificity.
  • Electron-withdrawing groups (e.g., 4-fluorobenzyl in Maslivt’s analogs) increase electrophilicity, whereas the tert-butyl carbamate in the target compound prioritizes stability and deprotection control .

Synthetic Pathways :

  • Maslivt’s analogs rely on cation-templated cyclopropane fusion between cyclopropene carboxylic acids and tert-butyl carbamates. The target compound’s synthesis likely employs analogous cyclization but with modified starting materials to accommodate the smaller bicyclic framework .

Research Findings and Implications

  • Biological Activity : While Maslivt’s analogs were designed for metal-templated assembly, the target compound’s methyl and carbamate groups suggest applications in peptide mimetics or enzyme inhibitors.
  • Stability: The tert-butyl carbamate group in all compounds enhances hydrolytic stability compared to unsubstituted carbamates, as noted in pharmacopeial studies on related structures .
  • Limitations : Direct comparative pharmacological data are scarce due to structural heterogeneity. Further studies on ring-size effects and substituent tuning are warranted.

Biological Activity

Tert-butyl N-({5-methyl-2,5-diazabicyclo[2.2.1]heptan-1-yl}methyl)carbamate is a chemical compound characterized by its unique bicyclic structure, which incorporates a tert-butyl group and a carbamate functional group. Its molecular formula is C12H22N2O2, and it has a molecular weight of 226.32 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and neuropharmacology.

Structural Characteristics

The compound features a bicyclic nitrogen-containing system , specifically the 2,5-diazabicyclo[2.2.1]heptane framework. This structural motif is significant as it contributes to the compound's biological activity and interactions with various biological targets.

Property Value
Molecular FormulaC12H22N2O2
Molecular Weight226.32 g/mol
Structural Framework2,5-Diazabicyclo[2.2.1]heptane
Functional GroupCarbamate

Anticancer Potential

Recent studies have indicated that compounds with similar structural features exhibit promising anticancer activities. For instance, research on related carbamate derivatives has shown potent cytotoxic effects against various cancer cell lines, including neuroblastoma and glioblastoma. The cytotoxicity of these compounds often correlates with their ability to inhibit cell proliferation and induce apoptosis in cancerous cells.

In one study, a related compound demonstrated lethal concentrations (LC50) significantly lower than existing chemotherapy agents, suggesting enhanced efficacy in overcoming drug resistance commonly observed in cancer therapies . The growth inhibition concentrations (GI50) were reported to be in the nanomolar range across multiple cancer cell lines.

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Inhibition of Cell Cycle Progression : Similar compounds have been shown to disrupt the normal cell cycle, leading to increased apoptosis in malignant cells.
  • Targeting Specific Receptors : The bicyclic structure allows for interactions with various receptors involved in cell signaling pathways related to growth and survival.

Neuropharmacological Applications

The structural characteristics of this compound also suggest potential applications in neuropharmacology. Compounds derived from the diazabicyclo framework have been investigated for their ability to act as partial agonists at nicotinic acetylcholine receptors (nAChRs), which are critical for neurotransmission and cognitive function .

Case Studies and Research Findings

  • Cytotoxicity Evaluation :
    • A study evaluated the cytotoxic effects of related carbamates on glioblastoma cell lines, revealing that some derivatives had LC50 values as low as 18.9 nM, indicating strong potential for therapeutic use .
    Cell Line LC50 (nM) Comparison Compound
    U87200 ± 60Compound 3 (LC50 > 3 μM)
    BE18.9Compound 3
  • Biodistribution Studies :
    • Biodistribution studies conducted in animal models demonstrated that certain derivatives exhibited enhanced brain uptake after oral administration, which is crucial for treating central nervous system malignancies .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing tert-butyl N-({5-methyl-2,5-diazabicyclo[2.2.1]heptan-1-yl}methyl)carbamate, and how can reaction yields be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or carbamate coupling reactions. For example, a related bicyclic diazabicyclo derivative was prepared by reacting an amine precursor with a pyrimidine intermediate under reflux conditions, followed by purification via column chromatography using gradient elution (e.g., ethyl acetate/hexanes to methanol/dichloromethane) . To optimize yields:

  • Monitor reaction progress with TLC or LC-MS.
  • Use excess tert-butyl carbamate activating agents (e.g., DCC or EDC).
  • Purify intermediates rigorously to avoid side products.

Q. How can purification challenges associated with this compound be addressed?

  • Methodological Answer : Due to its polar bicyclic structure, purification often requires multiple chromatographic steps. A two-step protocol is recommended:

Initial elution with ethyl acetate/hexanes to remove non-polar impurities.

Switch to methanol/dichloromethane (with ammonium hydroxide) for polar byproducts .

  • Alternatives: Recrystallization from ethanol/water mixtures or preparative HPLC for high-purity batches.

Q. What analytical techniques are critical for structural confirmation?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR to confirm the bicyclo[2.2.1]heptane scaffold and tert-butyl carbamate group.
  • HRMS : Validate molecular weight and fragmentation patterns.
  • XRD : For absolute stereochemical confirmation (if crystalline) .

Advanced Research Questions

Q. How does the stereochemistry of the 2,5-diazabicyclo[2.2.1]heptane core influence biological activity or reactivity?

  • Methodological Answer : The rigid bicyclic structure imposes spatial constraints affecting binding to biological targets. To assess stereochemical impact:

  • Synthesize enantiomers via chiral catalysts or resolving agents.
  • Compare activity in assays (e.g., enzyme inhibition) and correlate with computational docking studies .
  • Use NOESY NMR or XRD to analyze spatial arrangements .

Q. What strategies mitigate solubility limitations in aqueous systems for this compound?

  • Methodological Answer :

  • Co-solvent systems : Use DMSO/PBS or cyclodextrin-based formulations.
  • Salt formation : Convert to hydrochloride or trifluoroacetate salts (common for amines) .
  • Structural modification : Introduce hydrophilic groups (e.g., hydroxyls) without disrupting the core scaffold .

Q. How can contradictions in reported biological data (e.g., varying IC₅₀ values) be resolved?

  • Methodological Answer :

  • Replicate assays : Control variables like buffer pH, temperature, and cell lines.
  • Validate purity : Ensure >95% purity via HPLC and characterize degradation products under assay conditions.
  • Meta-analysis : Cross-reference datasets from multiple studies to identify outliers or context-dependent effects .

Q. What computational tools predict the compound’s interactions with biological targets?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to receptors (e.g., GPCRs or kinases).
  • MD simulations : Assess stability of ligand-receptor complexes over time (GROMACS/AMBER).
  • ADMET prediction : SwissADME or pkCSM to forecast pharmacokinetic properties .

Q. How does the compound’s stability vary under different storage conditions?

  • Methodological Answer :

  • Accelerated stability studies : Expose to 40°C/75% RH for 1–3 months and monitor degradation via HPLC.
  • Light sensitivity : Store in amber vials under inert gas (N₂/Ar) to prevent oxidation.
  • Long-term storage : −20°C in anhydrous DMSO or as a lyophilized powder .

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